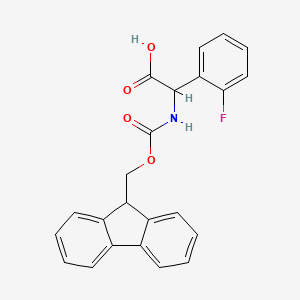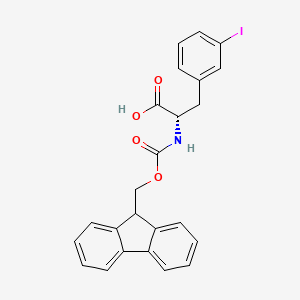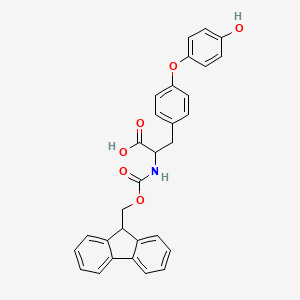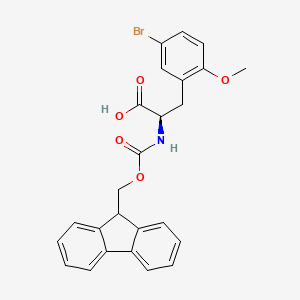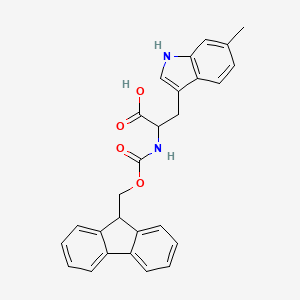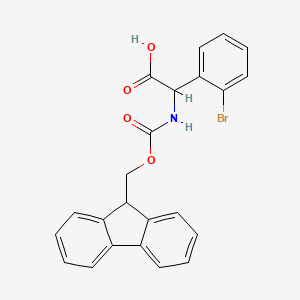
Fmoc-DL-(2-bromophenyl)glycine
Descripción general
Descripción
Fmoc-DL-(2-bromophenyl)glycine is an Fmoc protected glycine derivative . It is used for proteomics research and solid phase peptide synthesis techniques . The molecule contains a total of 47 atoms, including 18 Hydrogen atoms, 23 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Bromine atom .
Molecular Structure Analysis
The Fmoc-DL-(2-bromophenyl)glycine molecule contains a total of 50 bonds. There are 32 non-H bonds, 20 multiple bonds, 6 rotatable bonds, 2 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 2 nine-membered rings, 1 carboxylic acid (aliphatic), 1 (thio-) carbamate (aliphatic), and 1 hydroxyl group .Aplicaciones Científicas De Investigación
Scientific Field
Proteomics and Peptide Synthesis
Application Summary
This compound is useful for proteomics studies and solid phase peptide synthesis techniques . Proteomics is the large-scale study of proteins, particularly their structures and functions. Peptide synthesis is the production of peptides, which are organic compounds in which multiple amino acids are linked via amide bonds, also known as peptide bonds.
Methods of Application/Experimental Procedures
In proteomics research and peptide synthesis, Fmoc-DL-(2-bromophenyl)glycine could be used as an unusual amino acid analog to aid in the deconvolution of protein structure and function . The Fmoc group is a protective group used in the synthesis of peptides. It can be removed under mild basic conditions, which makes it suitable for use in solid-phase peptide synthesis.
Scientific Field
Application Summary
Fmoc protected amino acids, such as “Fmoc-DL-(2-bromophenyl)glycine”, can be used to form hydrogels . Hydrogels are three-dimensional, hydrophilic, polymeric networks capable of absorbing large amounts of water or biological fluids. Due to their high water content and soft consistency, they can find a variety of applications in biomedical and environmental fields.
Methods of Application/Experimental Procedures
The formation of hydrogels from Fmoc amino acids is typically driven by the self-assembly of the gelator into fibrous structures . The packing within these fibres is often determined by a range of techniques, including circular dichroism, fluorescence, and microscopy .
Results/Outcomes
The resulting hydrogels can have various applications, including cell culturing, sensing, encapsulation, and electronic materials . However, the specific results or outcomes would depend on the particular experiment or study being conducted.
Scientific Field
Application Summary
Fmoc protected amino acids, such as “Fmoc-DL-(2-bromophenyl)glycine”, can be used to form nanofibers . These nanofibers can be used to create a variety of drug delivery systems. The advantage of using nanofibers is that they can provide a controlled release of the drug, improving the efficiency of the treatment and reducing side effects .
Methods of Application/Experimental Procedures
The formation of nanofibers from Fmoc amino acids is typically driven by the self-assembly of the gelator into fibrous structures . The packing within these fibers is often determined by a range of techniques, including circular dichroism, fluorescence, and microscopy .
Results/Outcomes
The resulting nanofibers can be used to encapsulate drugs and provide a controlled release in the body . This can improve the efficiency of the treatment and reduce side effects. However, the specific results or outcomes would depend on the particular experiment or study being conducted.
Propiedades
IUPAC Name |
2-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18BrNO4/c24-20-12-6-5-11-18(20)21(22(26)27)25-23(28)29-13-19-16-9-3-1-7-14(16)15-8-2-4-10-17(15)19/h1-12,19,21H,13H2,(H,25,28)(H,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSSWSOALPZVFGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CC=CC=C4Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-DL-(2-bromophenyl)glycine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



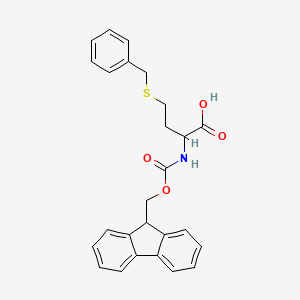
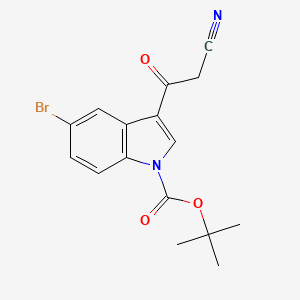
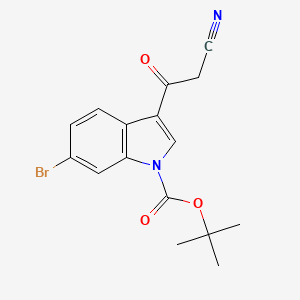
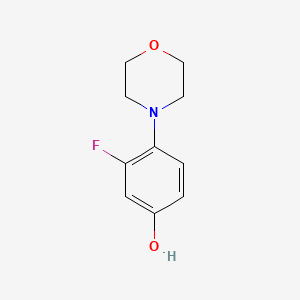
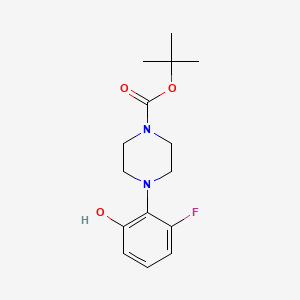
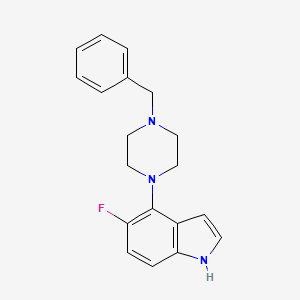
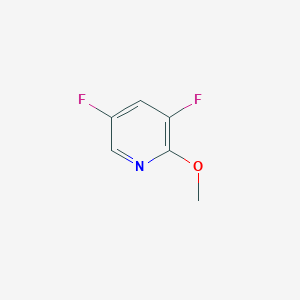
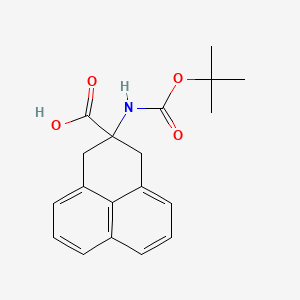
![[4-(Cyclopentanecarbonyl-amino)-pyrazol-1-yl]-acetic acid](/img/structure/B1390326.png)
